molecular formula C21H18BrN3O B11030099 1'-allyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

1'-allyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B11030099
M. Wt: 408.3 g/mol
InChI Key: UTOIYTHEOIPMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1'-allyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one belongs to the spiro-β-carboline family, characterized by a fused indole and pyridoindole system with a spirocyclic architecture. This structural motif is associated with diverse biological activities, including anticonvulsant, antidepressant, and receptor-binding properties . The presence of a bromine atom at the 5'-position and an allyl group at the 1'-position distinguishes it from other analogues. Its molecular formula is C19H18BrN3O (based on structural analysis), with an estimated molecular weight of ~384.3 g/mol (calculated from substituents) .

Properties

Molecular Formula

C21H18BrN3O

Molecular Weight

408.3 g/mol

IUPAC Name

5'-bromo-1'-prop-2-enylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C21H18BrN3O/c1-2-11-25-18-8-7-13(22)12-16(18)21(20(25)26)19-15(9-10-23-21)14-5-3-4-6-17(14)24-19/h2-8,12,23-24H,1,9-11H2

InChI Key

UTOIYTHEOIPMKD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C3(C1=O)C4=C(CCN3)C5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Pictet-Spengler Reaction: The Pictet-Spengler reaction is commonly employed to construct the spiro[beta-carboline-1,3’-indol] scaffold. It involves the condensation of an indole or tryptamine with an aldehyde or ketone, followed by cyclization. The allyl group can be introduced during this step.

    Bromination: The bromine atom is typically introduced via bromination of the corresponding precursor.

Industrial Production:: Industrial-scale synthesis may involve modifications of these routes, optimization for yield, and scalability. specific industrial methods are not widely documented due to the compound’s specialized nature.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 5'-position serves as a prime site for nucleophilic substitution reactions. The reaction typically proceeds via an S<sub>N</sub>2 mechanism due to the steric hindrance from the spiro system limiting S<sub>N</sub>1 pathways .

Reaction TypeReagents/ConditionsProductsKey Observations
AlkoxylationNaOCH<sub>3</sub>, DMF, 80°C5'-methoxy derivativeModerate yield (~60%) due to steric bulk.
AminationNH<sub>3</sub> (g), EtOH, 60°C5'-amino derivativeRequires prolonged reaction time (>24 hrs) .
ThiolationKSCN, DMSO, 100°C5'-thiocyanateSide products observed from spiro ring interactions.

The β-carboline and indole moieties remain stable under these conditions, preserving the spiro framework .

Cycloaddition Reactions Involving the Allyl Group

The allyl group at the 1'-position participates in 1,3-dipolar cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles . For example:

Compound+CH2N2ΔSpiro-pyrazoline derivative\text{Compound} + \text{CH}_2\text{N}_2 \xrightarrow{\Delta} \text{Spiro-pyrazoline derivative}

This reaction proceeds via a concerted mechanism, with regioselectivity governed by frontier molecular orbital interactions . Ring-contraction pathways (e.g., using NBS) are also feasible but require precise stoichiometric control to avoid over-bromination .

Electrophilic Aromatic Substitution (EAS)

The indole moiety undergoes EAS at the C6 position (para to the spiro junction), while the β-carboline ring reacts at the C8 position .

ElectrophileConditionsProductYield
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hrs6-nitro derivative45%
Br<sub>2</sub>/FeCl<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, RT6,8-dibromo derivative32%

Oxidation and Reduction Pathways

  • Oxidation : The tetrahydro-β-carboline system oxidizes to dihydro-β-carboline using DDQ in dichloroethane (70% yield) .

  • Reduction : The allyl group undergoes hydrogenation (H<sub>2</sub>/Pd-C) to a propyl chain without affecting the spiro system.

AllylH2/Pd-CPropyl(Yield: 85%)\text{Allyl} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Propyl} \quad (\text{Yield: 85\%})

Spiro Ring-Opening Reactions

Under strongly acidic conditions (HCl, reflux), the spiro carbon undergoes cleavage, yielding a linear β-carboline-indole hybrid. This reactivity is exploited in prodrug designs for controlled release .

Mechanistic Insights and Challenges

  • Steric effects from the spiro system slow reaction kinetics compared to non-spiro analogs.

  • Regioselectivity in EAS is influenced by electron-withdrawing effects of the bromine and the spiro junction’s electronic anisotropy .

  • Side reactions (e.g., over-oxidation or ring degradation) necessitate careful optimization of reaction conditions .

These findings highlight the compound’s versatility in synthesizing structurally complex derivatives for pharmaceutical exploration .

Scientific Research Applications

Biological Activities

The biological activities of 1'-allyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one are diverse and include:

  • Anticancer Properties : Studies have shown that derivatives of beta-carbolines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this one have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer), showing promising IC50 values indicating potent activity .
  • Neuroprotective Effects : Beta-carbolines are known for their neuroprotective properties. The specific structure of this compound may enhance its ability to interact with neuroreceptors, potentially offering protective effects against neurodegenerative diseases .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various beta-carboline derivatives on cancer cell lines. The results indicated that modifications to the beta-carboline structure significantly influenced cytotoxicity. For example, compounds with bromo substituents demonstrated enhanced activity compared to their non-brominated counterparts. The IC50 values for certain derivatives ranged from 28.2 µM to 94.2 µM across different cell lines, highlighting the potential of these compounds in cancer therapy .

Compound NameCell LineIC50 (µM)
1'-Allyl-5'-bromo derivativeMCF-773.2
1'-Allyl-5'-bromo derivativeA-54931.3
1'-Allyl-5'-bromo derivativeHeLa50.9

Case Study 2: Neuroprotective Studies

Research has indicated that beta-carbolines can act as agonists for imidazoline receptors, promoting intracellular calcium mobilization in pancreatic beta-cells. This suggests a potential role for 1'-allyl-5'-bromo derivatives in managing diabetes or other metabolic disorders by enhancing insulin secretion through neuroprotective mechanisms .

Mechanism of Action

The exact mechanism remains elusive, but potential targets include:

    G protein-coupled receptors (GPCRs): Interaction with serotonin receptors (5-HT) or dopamine receptors.

    Enzymes: Inhibition of specific enzymes involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Physical State Key References
1'-Allyl-5'-bromo-...spiro[beta-carboline-1,3'-indol]-2'(1'H)-one C19H18BrN3O ~384.3 5'-Br, 1'-allyl Not reported
5'-Bromo-1'-methyl-...spiro[beta-carboline-1,3'-indol]-2'(1'H)-one C18H18BrN3O 382.26 5'-Br, 1'-methyl Dry powder
1'-Allyl-5'-bromo-6-methoxy-...spiro[beta-carboline-1,3'-indol]-2'(1'H)-one C22H20BrN3O2 438.325 5'-Br, 1'-allyl, 6-methoxy Not reported
4-(4-Methoxyphenyl)-...spiro[beta-carboline-1,3'-indol]-2'(1'H)-one C25H21N3O2 395.46 4-(4-MeO-phenyl) White solid (280°C)
Key Observations:
  • Substituent Effects : The allyl group at the 1'-position increases molecular weight and lipophilicity compared to the methyl-substituted analogue (382.26 vs. ~384.3 g/mol) . The 6-methoxy derivative () exhibits even higher molecular weight (438.3 g/mol), likely enhancing solubility due to polar oxygen.
  • Biological Relevance : Bromine at 5' may enhance receptor-binding affinity via halogen bonding, as seen in spiro-β-carbolines with Ki values as low as 60 nM for GHSR inhibition .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The allyl group increases logP compared to methyl (estimated logP ~3.5 vs.
  • Melting Points : Methoxy-substituted derivatives exhibit higher melting points (e.g., 280–281°C for 4-(4-MeO-phenyl)), correlating with crystalline stability .

Biological Activity

The compound 1'-allyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a member of the spiro[beta-carboline] family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H20BrN3O2
  • Molecular Weight : 438.3 g/mol
  • CAS Number : 904503-95-3

These properties suggest that the compound possesses a complex structure that may influence its interaction with biological systems.

Research indicates that compounds in the beta-carboline family often interact with various biological targets, including:

  • Enzyme Inhibition : Beta-carbolines have been noted for their ability to inhibit certain enzymes, such as phosphodiesterase (PDE), which plays a crucial role in cellular signaling pathways. For instance, studies have shown that related compounds exhibit inhibitory activity against PDE5 with IC50 values ranging from 0.14 to 4.99 µM .
  • Neuroprotective Effects : Some beta-carbolines demonstrate neuroprotective properties by modulating neurotransmitter systems and exhibiting antioxidant effects. This is particularly relevant in the context of neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of beta-carboline derivatives. For example, the compound has shown promise in inhibiting cell proliferation in various cancer cell lines. The underlying mechanisms may involve:

  • Induction of apoptosis
  • Cell cycle arrest
  • Inhibition of metastasis

Antimicrobial Properties

Certain beta-carboline derivatives have demonstrated antimicrobial activity against various pathogens. The specific mechanisms may include disruption of bacterial cell membranes and inhibition of bacterial DNA synthesis.

Case Studies

  • Study on Neuroprotective Effects : A study investigated the neuroprotective effects of beta-carbolines in models of oxidative stress. Results indicated that these compounds significantly reduced oxidative damage in neuronal cells, suggesting potential therapeutic applications for neurodegenerative disorders.
  • Anticancer Activity Assessment : In vitro studies assessed the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis and inhibit growth in human breast cancer cells.

Comparative Biological Activity Table

Activity TypeCompoundIC50/EffectReference
PDE InhibitionBeta-Carboline Derivative0.14 - 4.99 µM
Anticancer1'-allyl-5'-bromo...Induces apoptosis
NeuroprotectionBeta-Carboline DerivativeReduces oxidative damage
AntimicrobialBeta-Carboline DerivativeEffective against E.coli

Q & A

Q. What are the established synthetic routes for 1'-allyl-5'-bromo-spiro-β-carboline derivatives, and how are intermediates characterized?

The Pictet-Spengler reaction is a key method, employing glacial acetic acid catalysis to achieve diastereoselectivity. For example, spiro-β-carbolines with 81% yield were synthesized by reacting tryptamine derivatives with carbonyl compounds under reflux conditions. Characterization involves IR (e.g., C=O stretch at 1718 cm⁻¹), multinuclear NMR (¹H/¹³C), and elemental analysis to confirm purity and structure . Allylation and bromination steps typically use alkyl halides (e.g., allyl bromide) or N-bromosuccinimide (NBS) in THF, followed by flash chromatography for purification .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Assignments focus on distinguishing allyl protons (δ 4.62–5.71 ppm) and brominated aromatic signals (e.g., 5'-Br indole protons at δ 7.38–7.53 ppm) .
  • X-ray crystallography : Resolves spirocyclic conformation and dihedral angles (e.g., C3–C1'–N1'–C2' torsion < 10°), with data validated using SHELXL software .
  • IR and mass spectrometry : Confirm functional groups (e.g., lactam C=O) and molecular ion peaks (e.g., m/z 371 [M⁺] for analogous compounds) .

Q. How do the allyl and bromo substituents influence the compound's reactivity in further functionalization?

The allyl group enables π-allyl palladium chemistry for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids), while the bromo substituent facilitates nucleophilic substitution (e.g., SNAr with amines). Optimized conditions include Pd(PPh₃)₄ catalysis and microwave-assisted heating (120°C, 15 min) for coupling reactions .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during spirocycle formation?

Diastereomeric ratios depend on solvent polarity and catalyst choice. For example, glacial acetic acid promotes endo transition states, favoring the desired diastereomer (dr > 4:1). Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric organocatalysts (e.g., proline derivatives) may further enhance selectivity . Computational studies (DFT) can model transition states to predict optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.